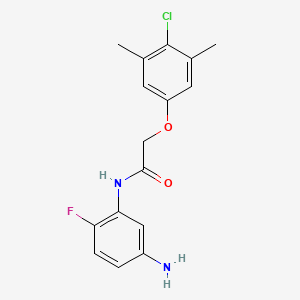

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Description

This compound features a phenoxyacetamide backbone with a 4-chloro-3,5-dimethylphenoxy group and a 5-amino-2-fluorophenyl substituent. Its structural uniqueness lies in the combination of electron-withdrawing (Cl, F) and electron-donating (NH₂, CH₃) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-7-11(19)3-4-13(14)18/h3-7H,8,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPLPIUYXENER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenylacetamide Formation via Alkylation and Amidation

One documented approach involves alkylation of phenylacetyl amine compounds with alkyl halides (C1–C4 alkyl groups) to form phenylacetamide derivatives with high yield and purity. The method uses mild stirring at room temperature (~19 °C) for several hours, followed by isolation of the product through filtration or extraction. This approach minimizes secondary biological activity and facilitates high-purity product recovery.

Hydrolysis and Conversion of Mandelonitrile Intermediates

For acetamide compounds with hydrogen atoms at specific positions, mandelonitrile intermediates can be converted to the desired amides by reaction with hydrogen chloride and water. This hydrolysis step requires careful control of molar ratios (0.1–1 mole HCl per mole mandelonitrile, 1–4 moles water) to suppress unwanted hydrolysis to carboxylic acids and improve yield of the acetamide product.

Novel Efficient Process for 2-Amino-5-chloro-N,3-dimethylbenzamide Synthesis

A recent patented process outlines an efficient synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a structurally related compound. This method involves forming a mixture of the starting compounds, an oxidation agent, solvent, and catalyst, followed by controlled reaction steps. The process emphasizes reduced cost, elimination of mixed solvent separations, reduced waste, and simplified operations, which can be adapted for the preparation of structurally similar phenylacetamide derivatives.

- The alkylation and amidation route provides a straightforward synthesis with high purity, suitable for scale-up.

- Hydrolysis of mandelonitrile intermediates is critical for controlling side reactions and ensuring high yield of the target amide.

- The novel process for related benzamide derivatives demonstrates the advantage of integrated reaction steps with optimized reagent ratios and catalysts, which can be applied to the target compound for improved efficiency and environmental compliance.

The preparation of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is best achieved through carefully controlled alkylation and amidation reactions, supported by strategic hydrolysis of intermediates and modern catalytic processes. The methods described provide high yield, purity, and process efficiency, with potential for adaptation and scale-up in industrial settings. The integration of oxidation and catalytic steps further enhances the synthetic route's environmental and economic profile.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Halogen atoms (fluorine and chlorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide may have several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.

Materials Science: Use in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide would depend on its specific interactions with biological targets. This might involve:

Molecular Targets: Binding to specific proteins, enzymes, or receptors.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analog: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602)

- Structure: Shares the 2-(4-chloro-3,5-dimethylphenoxy)acetamide core but substitutes the 5-amino-2-fluorophenyl group with a 4-methylpyridinyl moiety.

- Activity : Acts as a synthetic auxin agonist, mimicking plant hormones like indole-3-acetic acid (IAA). The pyridinyl group enhances binding to auxin receptors in plants .

Antimicrobial Acetamide Derivatives (Compounds 47–50)

- Structure : Feature benzo[d]thiazol-5-ylsulfonylpiperazine and heteroaromatic substituents (e.g., thiazol-2-yl, 6-chloropyridin-2-yl).

- Activity : Exhibit potent antimicrobial and antifungal effects. For example, Compound 47 (3,5-difluorophenyl derivative) shows gram-positive bacterial inhibition .

- Key Difference: The target compound’s chlorodimethylphenoxy and aminofluorophenyl groups lack the sulfonylpiperazine moiety critical for antimicrobial activity, suggesting divergent biological targets.

FPR2-Targeted Pyridazinone Acetamides

- Structure: Derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide incorporate pyridazinone cores linked to bromophenyl groups.

- Activity : Act as formyl peptide receptor 2 (FPR2) agonists, inducing calcium mobilization in human neutrophils .

- Key Difference: The target compound’s phenoxyacetamide structure lacks the pyridazinone heterocycle, which is essential for FPR2 activation, indicating distinct mechanisms of action.

Furan-Substituted Analog: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

- Structure: Shares the 2-(4-chloro-3,5-dimethylphenoxy)acetamide backbone but replaces the aminofluorophenyl group with bis-furanmethyl substituents.

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility |

|---|---|---|---|

| Target Compound | ~333.76 | 5-Amino-2-fluorophenyl | Moderate (polar NH₂) |

| Compound 602 | ~334.83 | 4-Methylpyridinyl | Low (aromatic) |

| Furan-Substituted Analog (CAS 874354-87-7) | 387.9 | Bis-furanmethyl | Very Low |

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 288.32 g/mol. Its structure includes an amino group, a fluorine atom, and a phenoxy moiety, which are critical for its biological activity.

This compound exhibits various biological activities primarily through its interaction with cellular pathways involved in cancer proliferation and apoptosis.

-

Antitumor Activity :

- The compound has been shown to inhibit the growth of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). In vitro studies indicated that it induces apoptosis and causes cell cycle arrest at the G2/M phase .

- IC50 Values : The compound demonstrated IC50 values ranging from 6.6 µM to 14 µM across different cancer cell lines, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil .

- Inhibition of Enzymatic Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A recent study evaluated the compound's effects on tumor growth in xenograft models. Results indicated a tumor growth inhibition (TGI) of approximately 48% compared to control groups, showcasing its potential as an anticancer agent .

- Study 2 : Another research focused on the compound's effects on endothelial cells, where it significantly reduced VEGF-induced phosphorylation of signaling pathways critical for cell proliferation and survival. This suggests that the compound may also possess anti-angiogenic properties .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 6.9 | HDAC inhibition, apoptosis induction |

| FNA | HepG2 | 1.30 | HDAC3 selective inhibition |

| Standard Drug | 5-Fluorouracil | 7.4 | Antimetabolite effect |

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, and how can purity be ensured?

The compound can be synthesized via nucleophilic aromatic substitution or amide coupling. For example, coupling 4-chloro-3,5-dimethylphenol with chloroacetyl chloride forms the phenoxyacetate intermediate, which is then reacted with 5-amino-2-fluoroaniline under basic conditions (e.g., NaHCO₃/DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–6.8 ppm for aromatic protons, δ 4.5–4.2 ppm for acetamide methylene) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~167 ppm in ¹³C), fluorophenyl aromatic protons (δ ~6.8–7.2 ppm), and the methyl groups on the phenoxy ring (δ ~2.3 ppm for CH₃).

- LC-MS : ESI+ mode typically shows [M+H]⁺ at m/z 363.1 (calculated for C₁₆H₁₅ClFN₂O₂).

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm the acetamide moiety .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogues with 4-chloro-3,5-dimethylphenoxy groups, such as compound 602 (a synthetic auxin agonist), exhibit plant growth regulation via auxin receptor binding (e.g., TIR1/AFB proteins). Other derivatives show inhibition of apoptosis regulators like Mcl-1, suggesting potential anticancer applications .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, amino group positioning) influence the compound’s bioactivity and binding affinity?

- Fluorine substitution at the 2-position of the phenyl ring enhances metabolic stability and membrane permeability.

- The 5-amino group on the fluorophenyl moiety is critical for hydrogen bonding with biological targets (e.g., Mcl-1’s hydrophobic groove).

- Chloro and methyl groups on the phenoxy ring increase lipophilicity, improving target engagement in hydrophobic pockets (e.g., P-glycoprotein substrate binding) .

Q. What experimental strategies can resolve contradictions in activity data across different assays (e.g., IC₅₀ variability)?

- Standardized assay conditions : Use consistent cell lines (e.g., HEK293 for auxin assays, HCT116 for apoptosis studies) and controls (e.g., DMSO vehicle).

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization .

Q. How can computational modeling guide the design of derivatives with improved selectivity for Mcl-1 or auxin receptors?

- Docking studies : Use X-ray structures of Mcl-1 (PDB: 4hw2) or TIR1 (PDB: 2p1p) to model binding poses.

- MD simulations : Assess stability of the acetamide-arginine salt bridge in Mcl-1’s binding pocket over 100-ns trajectories.

- QSAR : Correlate substituent electronegativity (e.g., Hammett σ values) with apoptotic IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.